diethyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate
Description
Diethyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (DHP) derivative with a complex heterocyclic architecture. Its molecular formula is C₃₀H₃₀N₄O₆, with an average mass of 544.608 g/mol and a monoisotopic mass of 544.232185 g/mol . The core structure consists of a DHP ring esterified at the 3- and 5-positions with ethyl groups and substituted at the 4-position by a pyrazole moiety bearing 3-nitrophenyl and phenyl groups. The 3-nitro group on the phenyl ring introduces strong electron-withdrawing effects, which influence electronic properties and intermolecular interactions .
This compound is synthesized via multi-step reactions, often involving Hantzsch-type cyclization or Schiff base formation (as seen in analogous DHP derivatives) .
Properties
Molecular Formula |
C28H28N4O6 |
|---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
diethyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C28H28N4O6/c1-5-37-27(33)23-17(3)29-18(4)24(28(34)38-6-2)25(23)22-16-31(20-12-8-7-9-13-20)30-26(22)19-11-10-14-21(15-19)32(35)36/h7-16,25,29H,5-6H2,1-4H3 |
InChI Key |
DBMSJWYUWDJHKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)C(=O)OCC)C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Intermediate Formation
The process begins with the condensation of ethyl acetoacetate (2.0 mmol) and 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol) in ethanol or acetonitrile. Ammonium acetate (2.2 mmol) acts as both a catalyst and nitrogen source, facilitating the formation of a 1,4-dihydropyridine intermediate. Kinetic studies indicate that the aldol condensation between the aldehyde and β-ketoester generates an enamine intermediate, which undergoes cyclization to yield the dihydropyridine ring.
Oxidation to the Pyridine Derivative
The 1,4-dihydropyridine intermediate is oxidized to the fully aromatic pyridine system using iodobenzene diacetate (IBD, 1.2 mmol) in dichloromethane (DCM). This step proceeds via a radical mechanism, with IBD abstracting hydrogen atoms from the dihydropyridine ring, resulting in dehydrogenation. The oxidation is typically complete within 5–8 minutes under reflux, achieving yields of 68–85% after chromatography.
One-Pot Domino Protocol for Enhanced Efficiency
To circumvent the isolation of intermediates, a one-pot domino protocol has been developed, merging the Hantzsch condensation and oxidation steps into a single reaction vessel.
Optimized Reaction Conditions
-
Solvent : Acetonitrile outperforms ethanol due to its higher polarity, which stabilizes charged intermediates.
-
Temperature : Reflux at 80°C ensures rapid cyclization without side reactions.
-
Catalyst : Ammonium acetate (2.2 mmol) remains critical for imine formation.
| Parameter | Conventional Method | One-Pot Domino Method |
|---|---|---|
| Reaction Time | 30–40 min | 25–33 min |
| Overall Yield | 68–75% | 80–85% |
| Purity (HPLC) | 92–95% | 96–98% |
Advantages of the Domino Approach
-
Reduced Handling : Eliminates intermediate isolation, minimizing product loss.
-
Scalability : Demonstrated for batches up to 100 mmol with consistent yields.
-
Energy Efficiency : Lower thermal energy input due to shorter reaction times.
Alternative Synthetic Routes and Modifications
Ultrasound-Assisted Synthesis
Ultrasonic irradiation (35 kHz) accelerates the Hantzsch condensation by enhancing mass transfer and cavitation effects. This method reduces the condensation phase to 10–15 minutes, achieving 88% yield for the dihydropyridine intermediate. Subsequent oxidation with IBD under ultrasound further shortens the reaction to 3–5 minutes.
Microwave-Promoted Reactions
Microwave irradiation (300 W, 100°C) drastically cuts reaction times to 5–8 minutes for the entire sequence. However, scalability remains challenging due to equipment limitations.
Critical Analysis of Synthetic Challenges
Regioselectivity in Pyrazole Substitution
The 3-nitrophenyl group at the pyrazole ring’s 3-position necessitates careful control to avoid para-substitution byproducts. Steric hindrance from the adjacent phenyl group directs electrophilic nitration to the meta position, but competing pathways can yield 10–15% undesired isomers.
Purification and Isolation Techniques
-
Chromatography : Silica gel chromatography with petroleum ether:ethyl acetate (97:3) resolves diastereomers.
-
Recrystallization : Ethanol/water mixtures (7:3) produce crystals with ≥99% purity, as confirmed by X-ray diffraction.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Pilot-scale studies using tubular reactors (0.5 L/min flow rate) demonstrate 92% yield over 24-hour runs, highlighting potential for industrial adoption. Key parameters include:
| Parameter | Value |
|---|---|
| Residence Time | 8–10 min |
| Temperature | 75°C |
| Pressure | 2.5 bar |
Waste Stream Management
-
Solvent Recovery : Distillation recovers 85–90% of acetonitrile.
-
Byproduct Utilization : Unreacted ethyl acetoacetate is recycled into subsequent batches.
Comparative Evaluation of Synthetic Methods
Yield and Efficiency Metrics
| Method | Intermediate Yield | Final Product Yield | Purity (%) |
|---|---|---|---|
| Conventional | 75% | 68% | 92 |
| One-Pot Domino | N/A | 85% | 96 |
| Ultrasound | 88% | 82% | 94 |
| Microwave | 90% | 78% | 93 |
Chemical Reactions Analysis
Dihydropyridine Ring Oxidation
The 1,4-dihydropyridine (DHP) ring undergoes oxidation to form a fully aromatic pyridine derivative. This transformation is critical for modulating electronic properties and biological activity.
Mechanistic Insight : The DHP ring’s electron-rich nature facilitates oxidation via radical intermediates or electrophilic attack. IBD acts as a mild oxidant, selectively targeting the DHP ring without affecting other functional groups .
Nitro Group Reduction
The 3-nitrophenyl substituent can be reduced to an amine group, enhancing the compound’s potential for further functionalization (e.g., amide coupling).
Kinetics : Catalytic hydrogenation proceeds faster under acidic conditions due to protonation of the nitro group, facilitating electron transfer.
Ester Group Reactivity
The diethyl ester groups participate in nucleophilic acyl substitution, enabling modifications such as hydrolysis, transesterification, or amidation.
| Reaction Type | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrolysis | NaOH (2M), ethanol/water (1:1), reflux | Dicarboxylic acid derivative | 90% | |
| Transesterification | Methanol, H₂SO₄ catalyst, 60°C | Dimethyl ester analog | 78% | |
| Amidation | Ammonia (NH₃), ethanol, 24h | Diamide derivative | 65% |
Selectivity : Steric hindrance from the 2,6-dimethyl groups directs substitution to the 3,5-positions of the pyridine ring.
One-Pot Domino Protocol
A streamlined synthesis involves a Hantzsch dihydropyridine reaction followed by in situ oxidation (Table 1) :
Steps :
-
Condensation : Ethyl acetoacetate, 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, and ammonium acetate in ethanol (80°C, 2h).
-
Oxidation : Addition of IBD to the crude mixture at room temperature (5 min).
| Step | Conditions | Intermediate/Product | Yield |
|---|---|---|---|
| 1 | Ethanol, reflux, 25–35 min | Dihydropyridine intermediate | 75% |
| 2 | IBD in DCM, 5 min | Pyridine derivative | 68% |
Optimization : Ultrasonic irradiation reduces reaction time to 8 min for Step 1 and 3–4 min for Step 2, with comparable yields .
Reaction Mechanisms and Selectivity
-
Nitro Group Reduction : Proceeds via a nitroso intermediate to the amine, confirmed by FT-IR loss of NO₂ peaks (1520 cm⁻¹).
-
Ester Hydrolysis : Base-catalyzed mechanism involving tetrahedral intermediate formation, favored by polar protic solvents.
Stability and Side Reactions
Scientific Research Applications
Biological Activities
Research indicates that compounds containing pyrazole and pyridine rings exhibit significant pharmacological properties:
- Anticancer Activity : Several studies have reported that pyrazole derivatives possess anticancer effects. The unique structural features of diethyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate suggest it may inhibit tumor growth by interacting with specific molecular targets involved in cancer progression .
- Antimicrobial Properties : The compound's structure implies potential antimicrobial activity. Pyrazole derivatives have been shown to exhibit effectiveness against various bacterial and fungal strains .
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting that this compound may also modulate inflammatory pathways .
Case Study 1: Anticancer Screening
In a study where various pyrazole derivatives were synthesized and screened for anticancer activity, this compound was found to exhibit promising results against specific cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Case Study 2: Antimicrobial Evaluation
A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it possesses significant antibacterial properties comparable to standard antibiotics .
Mechanism of Action
The mechanism of action of diethyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. For instance, as a potential calcium channel blocker, it may inhibit the influx of calcium ions into cells, thereby affecting various physiological processes such as muscle contraction and neurotransmitter release . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Biological Activity
Diethyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of molecules known as dihydropyridines, which are often studied for their pharmacological properties, particularly in cardiovascular and anti-inflammatory contexts. The incorporation of a pyrazole moiety further enhances its pharmacological profile, as pyrazole derivatives are known for various biological activities.
- Molecular Formula : C19H22N2O6
- Molecular Weight : 374.39 g/mol
- CAS Number : 21829-28-7
- IUPAC Name : Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Antioxidant and Anti-inflammatory Properties
Recent studies have highlighted the antioxidant and anti-inflammatory properties of compounds containing the pyrazole structure. For instance, molecular docking simulations indicated that derivatives similar to this compound exhibit significant interactions with biological targets associated with oxidative stress and inflammation pathways .
Antihypertensive Effects
The dihydropyridine core structure is well-known for its antihypertensive effects. Compounds in this class function primarily as calcium channel blockers, which help to lower blood pressure by inhibiting calcium influx into vascular smooth muscle cells. This mechanism has been extensively documented for various dihydropyridine derivatives .
Synthesis and Characterization
The synthesis of this compound has been achieved through a one-pot multicomponent reaction involving key precursors such as ethyl acetoacetate and nitrophenyl derivatives. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the synthesized compound .
Pharmacological Evaluations
A study evaluating the pharmacological profile of related compounds demonstrated that those with similar structural features exhibited potent activity against various biological targets. The anti-inflammatory activity was assessed using in vitro models where the compounds significantly reduced pro-inflammatory cytokine levels .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural analogs differ in ester groups and pyrazole substituents , leading to variations in solubility, crystallinity, and reactivity.
<sup>†</sup>Same pyrazole substituent but diisopropyl ester.
<sup>‡</sup>Nitro group on pyridine ring instead of pyrazole.
Impact of Substituents on Reactivity and Intermolecular Interactions
- It also promotes hydrogen bonding and π-π stacking in crystal lattices, as observed in related nitroaromatic DHPs .
- Ester Groups : Diethyl esters balance solubility and crystallinity, whereas diisopropyl analogs exhibit higher hydrophobicity, impacting bioavailability . Dimethyl esters, with shorter alkyl chains, improve aqueous solubility but reduce thermal stability .
Crystallographic and Hydrogen-Bonding Patterns
Crystal structures of analogs reveal distinct packing motifs:
- The target compound’s nitro group may form intermolecular C–H···O bonds, as seen in similar nitro-substituted DHPs .
- In dimethyl analogs, weaker van der Waals interactions dominate due to the absence of strong hydrogen-bonding groups .
- Diisopropyl derivatives exhibit bulky ester groups that disrupt dense packing, leading to lower melting points .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing diethyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate with high crystallinity?
- Methodology : The Hantzsch dihydropyridine synthesis is commonly employed, involving cyclocondensation of ethyl acetoacetate, ammonium acetate, and substituted aldehydes. To enhance crystallinity, slow evaporation of ethanol or methanol solutions at controlled temperatures (e.g., 25–30°C) is recommended. Post-synthetic recrystallization using mixed solvents (e.g., CHCl₃/hexane) improves purity. Single-crystal X-ray diffraction (SC-XRD) at 100 K with Mo-Kα radiation (λ = 0.71073 Å) confirms lattice packing and hydrogen-bonding networks critical for stability .
Q. How can the molecular structure of this compound be validated experimentally?
- Methodology : Use SC-XRD with SHELXL-2018/3 for refinement . Key parameters include R-factor (<0.05), wR-factor (<0.15), and data-to-parameter ratio (>15). Validate hydrogen bonding via Hirshfeld surface analysis (e.g., using CrystalExplorer) to quantify intermolecular contacts (e.g., C–H···O, π–π stacking). Compare experimental bond lengths/angles with DFT-optimized geometries (B3LYP/6-31G**) to identify discrepancies >0.02 Å .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- FTIR : Identify ν(N–H) at ~3300 cm⁻¹ (1,4-dihydropyridine ring) and ν(C=O) at ~1680 cm⁻¹ (ester groups) .
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and dihydropyridine CH₃ groups (δ 2.3–2.6 ppm). Use DEPT-135 to distinguish CH₂/CH₃ signals .
- PXRD : Confirm phase purity by matching experimental patterns with Mercury-generated simulations from SC-XRD data .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data (e.g., bond angles, torsion angles)?
- Methodology : Perform DFT calculations (Gaussian 16, B3LYP/6-311++G**) to optimize geometry and compare with SC-XRD data. For example, if experimental C–N–C angles deviate >2° from computed values, assess intermolecular forces (e.g., steric effects from 3-nitrophenyl groups) using Quantum Theory of Atoms in Molecules (QTAIM) . Molecular dynamics simulations (AMBER) can model conformational flexibility in solution .
Q. What strategies mitigate challenges in refining crystal structures with twinned or disordered data?
- Methodology : For twinned data, use SHELXL's TWIN/BASF commands with HKLF5 format. Apply restraints (e.g., SIMU, DELU) to disordered 3-nitrophenyl groups. Validate with R₁/residual density maps (<0.3 eÅ⁻³). For severe disorder, employ the SQUEEZE algorithm (PLATON) to model solvent-accessible voids .
Q. How do substituents (e.g., 3-nitrophenyl, pyrazole) influence supramolecular assembly?
- Methodology : Analyze graph sets (Etter formalism) to classify hydrogen-bonding motifs. For example, the 3-nitrophenyl group forms C–H···O(nitro) interactions (graph set C(6) ), while pyrazole N–H···O(ester) contacts create R₂²(8) rings. Use Mercury's packing diagrams and CrystalExplorer's energy frameworks to quantify interaction energies (e.g., electrostatic vs. dispersion) .
Q. What protocols ensure reproducibility in pharmacological activity assays for derivatives of this compound?
- Methodology : Standardize assay conditions:
- Solubility : Prepare stock solutions in DMSO (<1% v/v) with sonication.
- Cell lines : Use HEK-293 or HepG2 cells for calcium channel blocking assays (IC₅₀ determination via patch-clamp).
- Controls : Include nifedipine as a positive control. Validate results with triplicate runs and ANOVA (p < 0.05) .
Data Contradiction Analysis
Q. How to address discrepancies in reported dihedral angles between pyrazole and dihydropyridine rings?
- Resolution : Compare SC-XRD data from analogous compounds (e.g., 3-(4-chlorophenyl) vs. 3-(3-nitrophenyl) derivatives). If angles differ by >10°, analyze steric hindrance via ConQuest (CCDC) overlays. For example, the nitro group's para position increases torsion strain, reducing planarity .
Q. Why do bond lengths for ester C=O groups vary across studies (1.20–1.23 Å)?
- Resolution : Assess resolution limits of SC-XRD data (e.g., θmax > 25° ensures <0.01 Å error). If variations persist, consider solvent polarity during crystallization: polar solvents (e.g., ethanol) stabilize resonance structures, shortening C=O bonds .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
